REACTION_CXSMILES
|
C(N1C([N+]([O-])=O)=CN=C1)C.C(N1C([N+]([O-])=O)=CN=C1)CC.C(N1C([N+]([O-])=O)=CN=C1)CCC.[CH2:34]([N:36]1[C:40]([N+:41]([O-:43])=[O:42])=[CH:39][N:38]=[C:37]1[CH2:44][OH:45])C.C(N1C([N+]([O-])=O)=CN=C1CO)CC.C(N1C([N+]([O-])=O)=CN=C1CO)CCC.OCC1NC([N+]([O-])=O)=CN=1>>[CH3:34][N:36]1[C:40]([N+:41]([O-:43])=[O:42])=[CH:39][N:38]=[C:37]1[CH2:44][OH:45]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C=NC=C1[N+](=O)[O-]
|
Name
|
1-propyl-5-nitroimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C=NC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C=NC=C1[N+](=O)[O-]
|
Name
|
4(5)-nitroimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=NC=C1[N+](=O)[O-])CO
|
Name
|
1-propyl-2-hydroxymethyl-5-nitroimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1C(=NC=C1[N+](=O)[O-])CO
|
Name
|
1-n-butyl-2-hydroxymethyl-5-nitroimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C(=NC=C1[N+](=O)[O-])CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1NC(=CN1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
respectively, the following compounds are prepared
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |